molecular formula C18H15FN2O3S B284475 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B284475
M. Wt: 358.4 g/mol
InChI Key: BWGLVDRMTSNMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in 1992 by scientists at the pharmaceutical company, Novartis. Since then, FTY720 has undergone numerous scientific studies to determine its efficacy and safety in treating different ailments.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves the activation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid signaling molecule that plays a role in various physiological processes, including immune cell trafficking, vascular development, and cell survival. This compound is phosphorylated in vivo to form this compound-phosphate, which binds to S1P receptors and triggers internalization of the receptor. This leads to the sequestration of lymphocytes in lymphoid organs, preventing their migration to sites of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In multiple sclerosis, this compound has been shown to reduce the number of circulating lymphocytes and inhibit the migration of immune cells into the central nervous system. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis. In transplant rejection, this compound has been shown to inhibit T-cell activation and migration.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its specificity for S1P receptors, which allows for targeted modulation of immune cell trafficking. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. One limitation of using this compound in lab experiments is its potential toxicity at high doses, which can lead to bradycardia and atrioventricular block.

Future Directions

Future research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide could focus on its potential use in treating other diseases, such as Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis. Additionally, research could focus on developing new analogs of this compound with improved efficacy and reduced toxicity. Finally, research could focus on elucidating the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves several steps, including the reaction of 4-fluorophenyl isothiocyanate with 2-aminothiazole to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This intermediate compound is then reacted with 2-(4-methoxyphenoxy)acetyl chloride to form this compound.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential use in treating a variety of diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and delay the progression of disability. In cancer, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth. In transplant rejection, this compound has been shown to prevent the rejection of transplanted organs.

Properties

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H15FN2O3S/c1-23-14-6-8-15(9-7-14)24-10-17(22)21-18-20-16(11-25-18)12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,21,22)

InChI Key

BWGLVDRMTSNMQP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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